molecular formula C23H21F3N6OS B6515106 4-tert-butyl-N-(3-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide CAS No. 931363-50-7

4-tert-butyl-N-(3-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B6515106
CAS No.: 931363-50-7
M. Wt: 486.5 g/mol
InChI Key: RDUYWFLOPKRSQI-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole ring and a benzamide moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

4-tert-butyl-N-[3-[5-methyl-1-[2-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6OS/c1-13-18(29-31-32(13)17-8-6-5-7-16(17)23(24,25)26)19-27-21(34-30-19)28-20(33)14-9-11-15(12-10-14)22(2,3)4/h5-12H,1-4H3,(H,27,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUYWFLOPKRSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Physicochemical Properties

The compound’s closest analogs include 1,2,3-triazole-1,2,4-thiadiazole hybrids reported in (e.g., 9a–9e ) and 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (). Key differences lie in substituents and core heterocycles:

Compound Name/ID Core Structure Key Substituents Reported Activity/Application
Target Compound 1,2,4-Thiadiazole + 1,2,3-triazole 2-(Trifluoromethyl)phenyl, 4-tert-butyl Hypothesized anticancer (structural analogy)
9b () 1,2,4-Thiadiazole + 1,2,3-triazole 4-Fluorophenyl Not explicitly stated; docking studies suggest binding potential
9c () 1,2,4-Thiadiazole + 1,2,3-triazole 4-Bromophenyl Highlighted in docking poses (stronger van der Waals interactions)
Compound Thiazole + 1,2,4-triazole tert-Butyl, amine group Anticancer (in vitro screening)
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 9b , 9c ) by resisting oxidative degradation.

Thiadiazole vs. Oxadiazole Derivatives

The compound in (N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ) replaces the 1,2,4-thiadiazole with a 1,2,4-oxadiazole . Oxadiazoles are more electron-deficient, favoring π-π stacking with aromatic residues in enzyme active sites, while thiadiazoles offer sulfur-mediated hydrogen bonding or hydrophobic interactions .

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